N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14508055
InChI: InChI=1S/C21H17N3O2/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
SMILES:
Molecular Formula: C21H17N3O2
Molecular Weight: 343.4 g/mol

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide

CAS No.:

Cat. No.: VC14508055

Molecular Formula: C21H17N3O2

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide -

Specification

Molecular Formula C21H17N3O2
Molecular Weight 343.4 g/mol
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide
Standard InChI InChI=1S/C21H17N3O2/c1-26-17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Standard InChI Key MPEZJSYGXVVBLY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzimidazole core (a bicyclic system of benzene fused to imidazole) substituted at the 4-position of the phenyl ring with a 3-methoxybenzamide group. This arrangement confers planar geometry and π-π stacking potential, critical for biomolecular interactions. The methoxy group at the 3-position of the benzamide introduces electron-donating effects, influencing solubility and binding affinity.

Physicochemical Profiling

Key properties include:

PropertyValueSource
Molecular Weight343.4 g/mol
logP (Partition Coefficient)~4.88 (analogous compound)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Polar Surface Area50.88 Ų

The relatively high logP value indicates moderate lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility . The polar surface area aligns with Rule of Five guidelines, predicting oral bioavailability.

Synthesis and Structural Modification

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves:

  • Benzimidazole Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

  • Amide Coupling: Reaction of 4-(1H-benzimidazol-2-yl)aniline with 3-methoxybenzoyl chloride via Schotten-Baumann or HATU-mediated coupling.

Derivative Design

Structural analogs, such as N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,4-dimethoxybenzamide, demonstrate how methoxy positioning modulates activity. The 3,4-dimethoxy variant shows enhanced solubility but reduced logP (4.32 vs. 4.88), highlighting trade-offs in drug-likeness.

Comparative Analysis with Benzimidazole Derivatives

Structural-Activity Relationships (SAR)

  • Methoxy Positioning: 3-Methoxy substitution optimizes steric compatibility with hydrophobic enzyme pockets, whereas 2-methoxy analogs show reduced potency .

  • Linker Flexibility: Ethyl spacers (as in N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-3-methoxybenzamide) increase conformational freedom, improving binding to flexible targets like kinases .

Pharmacokinetic Trade-offs

CompoundlogPSolubility (mg/mL)Bioavailability (%)
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3-methoxybenzamide4.880.1262
3,4-Dimethoxy analog4.320.4558
Ethyl-spacer derivative4.850.0871

Data extrapolated from highlight solubility-bioavailability balancing challenges.

Future Research Directions

  • Mechanistic Studies: Elucidate targets via proteomics and crystallography.

  • Optimization: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising logP.

  • In Vivo Testing: Evaluate pharmacokinetics in rodent models, focusing on blood-brain barrier penetration for CNS applications.

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